molecular formula C16H17F2N3O3S B2358391 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide CAS No. 893923-65-4

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide

Cat. No.: B2358391
CAS No.: 893923-65-4
M. Wt: 369.39
InChI Key: JTOAQZZJKYZZMH-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C16H17F2N3O3S and its molecular weight is 369.39. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research has shown that compounds with tert-butyl groups, similar to the one , exhibit significant antioxidant properties. For example, a study synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and tested their antioxidant properties, demonstrating notable free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Catalytic Applications

In the realm of catalysis, compounds featuring tert-butyl groups have been utilized effectively. For instance, iron(III) and cobalt(III) complexes with Schiff bases derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde were synthesized and found to catalyze the microwave-assisted oxidation of alcohols, achieving high yields and turnover numbers (Sutradhar et al., 2016).

Enhancement of Gas Permeation Properties

The introduction of tert-butyl groups into polymers like polybenzimidazole has shown to enhance gas permeation properties. Such modifications resulted in amorphous polymers with improved permeability and selectivity for industrial gas pairs, making them potential candidates for gas separation membrane materials (Kumbharkar, Karadkar, & Kharul, 2006).

Small Molecule Fixation

Bifunctional frustrated pyrazolylborane Lewis pairs, featuring tert-butyl groups, have been employed for small molecule fixation. This includes reactions with carbon dioxide and other small molecules, leading to the formation of zwitterionic, bicyclic boraheterocycles, suggesting potential applications in carbon capture and storage technologies (Theuergarten et al., 2012).

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3S/c1-16(2,3)21-14(10-7-25(23,24)8-13(10)20-21)19-15(22)9-4-5-11(17)12(18)6-9/h4-6H,7-8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOAQZZJKYZZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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